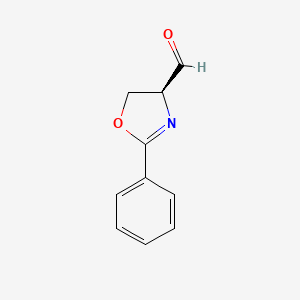
(4S)-2-Phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde is a chiral compound with significant importance in organic chemistry. It features an oxazole ring, a phenyl group, and an aldehyde functional group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of (S)-phenylglycinol with glyoxal under acidic conditions to form the oxazole ring. The reaction conditions often require a solvent like ethanol or methanol and a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: (S)-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid.
Reduction: (S)-2-Phenyl-4,5-dihydrooxazole-4-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The oxazole ring and phenyl group contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-Phenyl-4,5-dihydrooxazole: Lacks the aldehyde group, leading to different reactivity and applications.
2-Phenyl-4,5-dihydrooxazole-4-methanol: The reduced form of the compound, with distinct chemical properties.
Uniqueness
(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde is unique due to its chiral nature and the presence of both an oxazole ring and an aldehyde group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
78715-84-1 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
(4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-6,9H,7H2/t9-/m1/s1 |
Clé InChI |
TYKIROLHVMZXNY-SECBINFHSA-N |
SMILES isomérique |
C1[C@H](N=C(O1)C2=CC=CC=C2)C=O |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


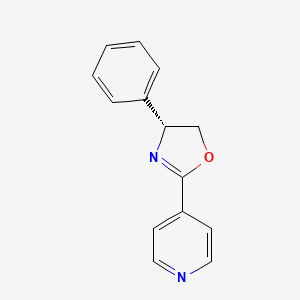
![(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12880382.png)
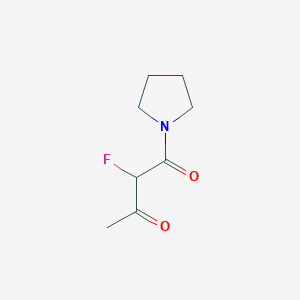
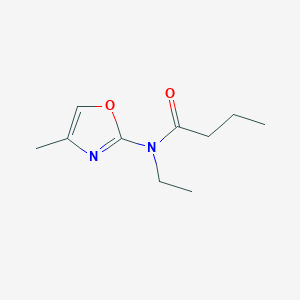
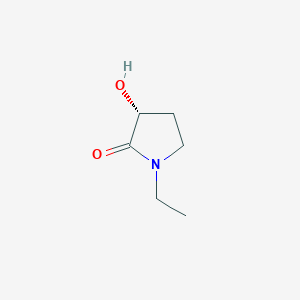

![1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12880416.png)
![3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880419.png)
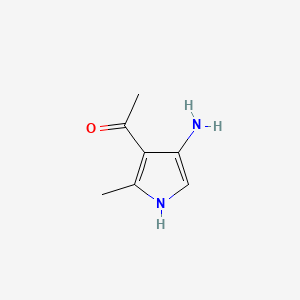
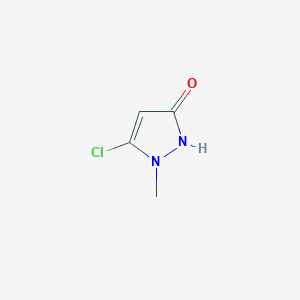

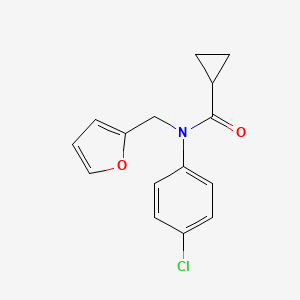

![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)
